N-Allyloxyphthalimide

Description

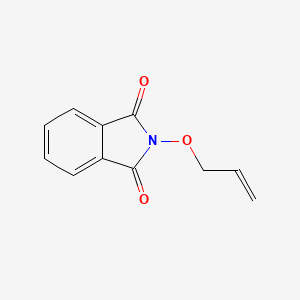

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKREICBUWCANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377542 | |

| Record name | N-Allyloxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39020-79-6 | |

| Record name | N-Allyloxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allyloxyphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Allyloxyphthalimide: A Comprehensive Technical Guide

CAS Number: 39020-79-6

Synonyms: 2-(Allyloxy)isoindoline-1,3-dione, 2-(2-Propen-1-yloxy)-1H-isoindole-1,3(2H)-dione

This technical guide provides an in-depth overview of N-Allyloxyphthalimide, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 39020-79-6 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | |

| Appearance | White to Light Yellow Powder/Crystal | [1] |

| Melting Point | 60 °C | [1] |

| Boiling Point | 318.2 °C at 760 mmHg | |

| Density | 1.3 g/cm³ | [1] |

| Flash Point | 146.2 °C | [1] |

| Solubility | Data not readily available | [2] |

| InChI Key | XVKREICBUWCANY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C=CCON1C(=O)C2=CC=CC=C2C1=O | [1] |

Synthesis of this compound

A notable and modern method for the synthesis of this compound and its derivatives is through an electrochemically induced cross-dehydrogenative C-O coupling reaction. This method involves the reaction of an alkene possessing an allylic hydrogen atom with N-hydroxyphthalimide (NHPI).[3][4][5] The process is advantageous as it avoids the need for pre-functionalized starting materials and aligns with the principles of green chemistry.[3][4]

Experimental Protocol: Electrochemically Induced Synthesis

This protocol is based on the work of Gafurov et al. and describes the synthesis of N-allyloxyphthalimides from alkenes and N-hydroxyphthalimide.[3][4][5]

Materials and Equipment:

-

Undivided electrochemical cell (10 mL)

-

Carbon felt anode (10 × 30 × 3 mm)

-

Platinum wire cathode

-

DC-regulated power supply

-

Magnetic stirrer

-

Alkene with at least one allylic hydrogen (e.g., cyclohexene)

-

N-hydroxyphthalimide (NHPI)

-

Pyridine

-

[pyH]ClO₄ (pyridinium perchlorate)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Petroleum ether (PE)

-

Standard laboratory glassware for workup and column chromatography

Procedure:

-

Cell Assembly: Assemble the undivided 10 mL electrochemical cell with the carbon felt anode and platinum wire cathode.

-

Reaction Mixture Preparation: In the electrochemical cell, combine the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol, 82 mg), pyridine (0.5 mmol, 40 mg), and [pyH]ClO₄ (0.5 mmol, 90 mg) in 10.0 mL of acetonitrile.

-

Electrolysis: Stir the solution magnetically at 25 °C under an inert atmosphere (e.g., Argon). Apply a constant current of 50 mA (anode current density, janode = 16.7 mA/cm²) using the DC power supply. The electrolysis is typically carried out for a charge of 2.2 F/mol relative to N-hydroxyphthalimide, which corresponds to a reaction time of approximately 35 minutes.

-

Workup: Upon completion of the electrolysis, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and petroleum ether) to isolate the desired this compound product.

Yields: This method has been reported to produce N-allyloxyphthalimides in moderate to good yields, ranging from 53% to 79%.[3][4][5]

Reaction Mechanism Workflow

The proposed mechanism for the electrochemical synthesis involves the following key steps:

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]

- 3. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Allyloxyphthalimide from N-hydroxyphthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Allyloxyphthalimide from N-hydroxyphthalimide. The document details a robust and efficient experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for the introduction of the allyloxyamino group in the development of novel therapeutic agents and other functional molecules. The synthesis of this compound is typically achieved through the O-alkylation of N-hydroxyphthalimide with an appropriate allylating agent. This guide focuses on a highly effective method utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide (DMF), which offers significant advantages in terms of reaction speed, clean conversion, and high yields.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a nucleophilic substitution reaction. N-hydroxyphthalimide is first deprotonated by a non-nucleophilic base, such as DBU, to form the corresponding phthalimide N-oxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide, typically allyl bromide, to yield the desired this compound product through an SN2 mechanism.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and related alkoxyphthalimides, providing a clear comparison of reaction parameters and outcomes.

| Entry | Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | Propargyl Bromide | DBU | DMF | 0.5 - 2 | High | [1] |

| 2 | Various Alkyl Halides | DBU | DMF | 0.5 - 2 | High | [1] |

| 3 | Cyclohexene | Pyridine | CH₃CN | 0.6 | 70 | [2] |

| 4 | Cyclopentene | Pyridine | CH₃CN | 0.6 | 72 | [3] |

| 5 | Allylbenzene* | Pyridine | CH₃CN | 0.6 | 54 | [2] |

* Data from an electrochemical synthesis method providing characterization of this compound derivatives.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the efficient DBU/DMF system.[1][4]

Materials:

-

N-hydroxyphthalimide

-

Allyl bromide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethylformamide (DMF)

-

1 N Hydrochloric acid (HCl)

-

Ethanol (for recrystallization, optional)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of N-hydroxyphthalimide (1.0 eq) and allyl bromide (1.1 eq) in DMF, add DBU (1.0 eq) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 0.5-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing cold 1 N HCl solution.

-

A precipitate of this compound will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with deionized water to remove any remaining salts and impurities.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

-

Dry the purified this compound under vacuum to a constant weight.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, from the initial reaction setup to the final purification of the product.

Caption: Experimental workflow for this compound synthesis.

Characterization Data

While specific characterization data for the unsubstituted this compound from the DBU/DMF protocol is not detailed in the primary reference, representative data for structurally similar this compound derivatives synthesized via an electrochemical method are presented below. This data can serve as a useful reference for the characterization of the target compound.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | HRMS (m/z) |

| 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 7.91–7.66 (m, 4H), 6.17–5.99 (m, 1H), 5.98–5.85 (m, 1H), 4.73 (d, J = 5.0 Hz, 1H), 2.25–1.51 (m, 6H) | 166.1, 135.1, 134.5, 129.9, 124.0, 123.5, 81.5, 78.7, 27.4, 25.3, 18.3 | [M+H]⁺ calcd for C₁₄H₁₃NO₃ 244.0968; found 244.0966[2] |

| 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 7.95–7.60 (m, 4H), 6.30–6.14 (m, 1H), 6.02–5.85 (m, 1H), 5.48–5.30 (m, 1H), 2.69–2.11 (m, 4H) | 164.5, 138.9, 134.0, 129.1, 128.2, 125.1, 94.2, 37.0, 27.2 | [M+NH₄]⁺ calcd for C₁₃H₁₁NO₃ 247.1077; found 247.1084[3] |

| 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione | 7.88–7.69 (m, 4H), 7.43–7.22 (m, 5H), 6.70 (d, J = 15.9 Hz, 1H), 6.60–6.40 (m, 1H), 4.90 (d, J = 7.0 Hz, 2H) | 163.9, 137.6, 135.9, 134.5, 129.6, 128.7, 128.5, 127.0, 124.8, 122.2, 78.7 | [M+H]⁺ calcd for C₁₇H₁₃NO₃ 280.0968; found 280.0967[2] |

Conclusion

The synthesis of this compound from N-hydroxyphthalimide via O-alkylation with allyl bromide using DBU in DMF is a highly efficient and straightforward method.[1][4] This protocol offers several advantages, including mild reaction conditions, short reaction times, and high yields, making it an attractive choice for both small-scale and large-scale preparations. The detailed experimental procedure and supporting data provided in this guide are intended to enable researchers to successfully synthesize this important chemical intermediate for their research and development needs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to N-Allyloxyphthalimide: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Allyloxyphthalimide, a valuable intermediate in organic synthesis. This document consolidates available data on its synthesis, reactivity, and spectroscopic characteristics to support its application in research and development.

Physical Properties

This compound is a white to light yellow crystalline powder at room temperature.[1][2] A summary of its key physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 39020-79-6 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [3] |

| Molecular Weight | 203.19 g/mol | [3] |

| Appearance | White to Light Yellow Powder to Crystal | [1][2] |

| Melting Point | 59.0 to 63.0 °C (60 °C) | [1][2] |

| Density | 1.3 g/cm³ | [1] |

| Flash Point | 146.2 °C | [1] |

| Solubility | No data available | [3] |

| Physical State (at 20°C) | Solid | [2] |

Table 1: Physical Properties of this compound

Chemical Properties

This compound is primarily utilized as an intermediate in organic synthesis.[3] Its chemical behavior is characterized by the reactivity of the phthalimide group and the allyloxy moiety.

A notable method for the synthesis of this compound derivatives is through an electrochemically induced cross-dehydrogenative C–O coupling of N-hydroxyphthalimide (NHPI) with alkenes that possess an allylic hydrogen atom.[4][5][6] This approach offers a metal-free and operationally simple route to these compounds.[7] The reaction proceeds in an undivided electrochemical cell and can produce moderate to good yields.[4][6]

Another approach involves a PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide and aryl ketones, which also yields N-alkoxyphthalimide derivatives under catalyst-free conditions.[7][8]

The electrochemical synthesis of N-allyloxyphthalimides involves the generation of a phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide.[4][6] This radical then abstracts a hydrogen atom from the allylic position of an alkene, forming a stabilized allylic radical.[4][6] The subsequent recombination of the allylic radical and the PINO radical leads to the formation of the this compound product.[4][6]

A proposed reaction mechanism for the electrochemical synthesis is outlined below.

Figure 1: Proposed reaction mechanism for the electrochemical synthesis of N-Allyloxyphthalimides.

Spectroscopic Data

| Spectroscopic Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.91–7.66 (m, 4H), 6.17–5.99 (m, 1H), 5.98–5.85 (m, 1H), 4.73 (d, J = 5.0 Hz, 1H), 2.25–2.07 (m, 1H), 2.06–1.89 (m, 2H), 1.89–1.74 (m, 1H), 1.68–1.51 (m, 1H) |

| ¹³C{¹H} NMR (75 MHz, CDCl₃) | δ 166.1, 135.1, 134.5, 129.9, 124.0, 123.5, 81.5, 78.7, 27.4, 25.3, 18.3 |

| HRMS (ESI) | m/z: [M + H]⁺ calcd for C₁₄H₁₃NO₃ 244.0968; found 244.0966 |

Table 2: Spectroscopic Data for 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione.[4]

Experimental Protocols

The following section details the general experimental procedure for the electrochemical synthesis of N-alkoxyphthalimides, as adapted from the literature.[4]

An undivided 10 mL cell is equipped with a carbon felt anode (10 × 30 × 3 mm) and a platinum wire cathode, connected to a DC-regulated power supply.[4] A solution containing the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and [pyH]ClO₄ (0.5 mmol) in 10.0 mL of acetonitrile is subjected to electrolysis under a constant current (e.g., 50 mA).[4] The reaction is typically carried out at 25 °C under magnetic stirring.[4] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired N-alkoxyphthalimide product.[4]

Figure 2: Experimental workflow for the electrochemical synthesis of N-Allyloxyphthalimides.

Safety and Handling

This compound is classified with the signal word "Warning".[2] It is reported to cause skin irritation (H315) and serious eye irritation (H319).[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and eye protection.[2] Wash skin thoroughly after handling.[2] In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do.[2] If on skin, wash with plenty of soap and water.[2]

This guide provides a summary of the currently available technical information on this compound. Researchers are encouraged to consult the primary literature for more detailed information and to conduct their own analytical assessments for specific applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 39020-79-6 | TCI AMERICA [tcichemicals.com]

- 3. This compound [srdpharma.com]

- 4. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N-Allyloxyphthalimide: Structure and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure and spectral characteristics of N-Allyloxyphthalimide and its derivatives. The information presented is intended to support research and development activities in organic synthesis and medicinal chemistry.

Chemical Structure

This compound is a derivative of N-hydroxyphthalimide where an allyl group is attached to the nitrogen atom via an oxygen atom. The core structure consists of a phthalimide group, which is an imide functional group fused to a benzene ring.

Caption: Connectivity diagram of this compound.

Spectral Data

The following tables summarize the key spectral data for this compound derivatives, which are crucial for their identification and characterization. The data provided is for representative this compound compounds as detailed in the cited literature.

Table 1: NMR Spectral Data of 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione [1]

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.91-7.66 (m, 4H) | Aromatic H |

| 6.17-5.99 (m, 1H) | Vinylic H |

| 5.98-5.85 (m, 1H) | Vinylic H |

| 4.73 (d, J=5.0 Hz, 1H) | O-CH |

| 2.25-1.51 (m, 6H) | Aliphatic H |

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity |

| C=O (Imide) | Stretching | 1790-1740 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Weak |

| C=C (Allyl) | Stretching | 1680-1620 | Variable |

| C-O | Stretching | 1300-1000 | Strong |

| =C-H (Aromatic) | Bending (out-of-plane) | 900-680 | Strong |

| =C-H (Allyl) | Stretching | 3100-3010 | Medium |

| C-H (Aliphatic) | Stretching | 2950-2850 | Medium |

Table 3: Mass Spectrometry Data for 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione [1]

| Technique | Ionization Mode | Calculated m/z | Found m/z |

| HRMS | ESI | [M+H]⁺ 244.0968 | 244.0966 |

Experimental Protocols

The synthesis and characterization of N-allyloxyphthalimides can be achieved through various methods. A general electrochemical approach is described below, along with standard analytical procedures.

3.1. General Procedure for Electrochemical Synthesis [2]

A solution of an alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and [pyH]ClO₄ (0.5 mmol) in 10.0 mL of acetonitrile is electrolyzed in an undivided 10 mL cell. The cell is equipped with a carbon felt anode and a platinum wire cathode. The electrolysis is carried out under a constant current of 50 mA at 25 °C with magnetic stirring. After the reaction is complete, the product is isolated and purified using column chromatography.

3.2. NMR Spectroscopy [1]

¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE II 300 spectrometer at 300 and 75 MHz, respectively. The solvent used is deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

3.3. Mass Spectrometry [1]

High-resolution mass spectra (HRMS) are obtained using a Bruker micrOTOF II instrument with electrospray ionization (ESI). Measurements are performed in positive ion mode.

3.4. Infrared Spectroscopy

FTIR spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹. Samples can be prepared as KBr pellets or as a thin film on NaCl plates.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for the synthesis and characterization of N-allyloxyphthalimides and a proposed reaction mechanism for the electrochemical synthesis.

Caption: General workflow for synthesis and characterization.

Caption: Proposed mechanism for electrochemical synthesis.

References

N-Allyloxyphthalimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allyloxyphthalimide, a versatile derivative of N-hydroxyphthalimide, has emerged as a significant building block in modern organic synthesis. This technical guide provides an in-depth overview of its discovery, historical development, and key synthetic methodologies. It details established and contemporary experimental protocols, presents quantifiable data in a structured format, and explores its primary application as a precursor to alkoxy radicals for various chemical transformations. While the broader class of phthalimide derivatives exhibits significant biological activities, specific data on this compound in drug development and signaling pathways remains an area for future exploration.

Introduction and Historical Context

This compound, systematically named 2-(allyloxy)-1H-isoindole-1,3(2H)-dione, belongs to the class of N-alkoxyphthalimides. These compounds are primarily recognized for their role as stable and convenient precursors for the generation of alkoxy radicals under mild conditions. While a definitive "discovery" paper pinpointing the first synthesis of this compound is not readily apparent in a singular source, its origins are rooted in the broader exploration of N-hydroxyphthalimide chemistry.

Key historical context for the synthesis of related N-alkoxyphthalimides can be traced back to the works of:

-

J. Bompart et al. (1988) : Research in the European Journal of Medicinal Chemistry laid some of the groundwork for the synthesis of related phthalimide derivatives.

-

J. N. Kim et al. (1992) : Work published in Synthetic Communications further expanded the synthetic routes to N-alkoxyphthalimides.

-

P. Gong et al. (2001) : Their publication in Shenyang Yaoke Daxue Xuebao also contributed to the understanding of these compounds.[1]

The Kim group, in 1998, introduced N-alkoxyphthalimides as significantly more stable precursors for alkoxy radicals compared to earlier reagents.[2] This development was pivotal in expanding their utility in organic synthesis.

Physicochemical Properties and Spectroscopic Data

This compound is a white to light yellow crystalline solid.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 39020-79-6 | [1][4] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.2 g/mol | [4] |

| Melting Point | 60 °C | [3] |

| Physical Form | Solid | [4] |

| Purity | 98% | [4] |

| Storage | Sealed in dry, room temperature | [4] |

| InChI Key | XVKREICBUWCANY-UHFFFAOYSA-N | [4] |

Table 2: Spectroscopic Data for Representative this compound Derivatives

| Derivative | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | HRMS (ESI) m/z |

| 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 7.91–7.66 (m, 4H), 6.17–5.99 (m, 1H), 5.98–5.85 (m, 1H), 4.73 (d, J = 5.0 Hz, 1H), 2.25–2.07 (m, 1H), 2.06–1.89 (m, 2H), 1.89–1.74 (m, 1H), 1.68–1.51 (m, 1H) | 166.1, 135.1, 134.5, 129.9, 124.0, 123.5, 81.5, 78.7, 27.4, 25.3, 18.3 | [M+H]⁺ calcd for C₁₄H₁₃NO₃ 244.0968; found 244.0966 |

| 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 7.88–7.77 (m, 2H), 7.76–7.66 (m, 2H), 5.90–5.79 (m, 1H), 5.78–5.65 (m, 1H), 5.34–5.20 (m, 1H), 2.25–1.97 (m, 3H), 1.77, 1.29 (m, 7H) | 164.3, 134.5, 132.3, 130.3, 129.1, 123.6, 85.5, 33.8, 29.0, 26.5, 26.1, 23.6 | [M+H]⁺ calcd for C₁₆H₁₇NO₃ 272.1281; found 272.1274 |

| 2-(Hex-1-en-3-yloxy)isoindoline-1,3-dione | 7.81–7.68 (m, 4H), 5.96–5.81 (m, 1H), 5.22–5.11 (m, 2H), 4.63 (dt, J₁ = 9.3 Hz, J₂ = 6.7 Hz, 1H), 1.98–1.82 (m, 1H), 1.72–1.57 (m, 1H), 1.54–1.40 (m, 2H), 0.97 (t, J = 7.3 Hz, 3H) | 164.1, 136.5, 134.4, 129.0, 123.5, 121.2, 89.4, 35.2, 18.5, 14.0 | [M+Na]⁺ calcd for C₁₄H₁₅NO₃ 268.0944; found 268.0933 |

Source: Paveliev, S. A., et al. (2024). ACS Omega.[5]

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs has evolved, with several methods being established.

Traditional Synthesis: O-Alkylation of N-Hydroxyphthalimide

The most common and historically significant method for preparing this compound is the O-alkylation of N-hydroxyphthalimide with an allyl halide (e.g., allyl bromide). This reaction is typically carried out in the presence of a base.

Experimental Protocol:

-

Materials: N-hydroxyphthalimide (NHPI), allyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

-

Procedure: a. Dissolve N-hydroxyphthalimide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. b. Add the base portion-wise to the solution at room temperature. c. Stir the mixture for a predetermined time to allow for the formation of the N-hydroxyphthalimide salt. d. Add allyl bromide dropwise to the reaction mixture. e. Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product. g. Filter the crude product, wash it with water, and dry it. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Logical Relationship of Traditional Synthesis

Caption: O-Alkylation of N-Hydroxyphthalimide.

Modern Synthesis: Electrochemically Induced Cross-Dehydrogenative Coupling

A recent advancement in the synthesis of N-allyloxyphthalimides involves an electrochemically induced reaction between alkenes with an allylic hydrogen atom and N-hydroxyphthalimide.[3][6] This method avoids pre-functionalized starting materials and aligns with green chemistry principles.[3][6]

Experimental Protocol (General Procedure):

-

Materials: Alkene (e.g., cyclohexene), N-hydroxyphthalimide (NHPI), pyridinium perchlorate ([PyH]ClO₄) as a supporting electrolyte, pyridine as a base, and acetonitrile (MeCN) as the solvent.[3][6]

-

Apparatus: An undivided electrochemical cell equipped with a carbon felt anode and a platinum cathode.[3][6]

-

Procedure: a. Charge the undivided electrochemical cell with the alkene, N-hydroxyphthalimide, pyridinium perchlorate, pyridine, and acetonitrile. b. Conduct constant current electrolysis under an inert atmosphere (e.g., argon). c. Monitor the reaction progress until the starting material is consumed. d. After the electrolysis, evaporate the solvent under reduced pressure. e. Purify the residue by column chromatography on silica gel to isolate the desired this compound derivative.

Yields for this method are reported to be in the range of 53-79%.[3]

Experimental Workflow for Electrochemical Synthesis

Caption: Electrochemical Synthesis Workflow.

Mechanism of Action and Applications in Synthesis

The primary utility of this compound and its analogs stems from their ability to serve as precursors to alkoxy radicals. The relatively weak N-O bond can be cleaved under various conditions to generate these highly reactive intermediates.

Generation of Alkoxy Radicals

The generation of alkoxy radicals from N-alkoxyphthalimides can be initiated through single-electron reduction, often facilitated by photoredox catalysis.[7] This process involves the cleavage of the N-O bond, releasing the alkoxy radical and a stable phthalimide anion.

Signaling Pathway for Alkoxy Radical Generation

Caption: Photocatalytic Generation of Alkoxy Radicals.

Synthetic Applications

Once generated, the alkoxy radicals can participate in a variety of synthetic transformations, including:

-

Hydrogen Atom Transfer (HAT): The alkoxy radical can abstract a hydrogen atom from a suitable donor, leading to the formation of an alcohol and a new radical species.

-

β-Scission: The alkoxy radical can undergo fragmentation to generate a carbon-centered radical and a carbonyl compound.

-

Addition to Unsaturated Bonds: Alkoxy radicals can add across double or triple bonds, initiating further reactions.

These applications make this compound a valuable tool for the construction of complex organic molecules.[1]

Role in Drug Development and Biological Activity

The isoindoline-1,3-dione core, of which this compound is a derivative, is a recognized pharmacophore present in several clinically used drugs, including thalidomide and its analogs.[5] Derivatives of isoindoline-1,3-dione have been reported to exhibit a wide range of biological activities, such as:

However, to date, there is a lack of specific published research detailing the biological activity, signaling pathway modulation, or direct application of this compound in drug development programs. Its primary role remains that of a synthetic intermediate. The biological properties of the broader class of isoindoline-1,3-diones suggest that this compound could be a starting point for the design of new therapeutic agents, but this potential is yet to be explored.

Conclusion

This compound is a well-established and synthetically valuable compound, primarily utilized as a stable and efficient precursor for alkoxy radicals. The recent development of electrochemical synthetic methods offers a greener and more atom-economical route to this important intermediate. While the core phthalimide structure is of significant interest in medicinal chemistry, the specific biological activities and therapeutic potential of this compound remain largely uninvestigated. This presents an opportunity for future research to explore its potential applications in drug discovery and development, building upon the rich biological profile of the broader phthalimide family.

References

- 1. scilit.com [scilit.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. media.neliti.com [media.neliti.com]

- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

N-Allyloxyphthalimide: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for N-Allyloxyphthalimide. The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a solid, appearing as a white to light yellow powder or crystal.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 39020-79-6 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Appearance | White to Light yellow powder to crystal | [1] |

| Melting Point | 59.0 to 63.0 °C | [1] |

| Purity | >98.0% (GC) | [1] |

| Density | 1.3 g/cm³ | [2] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

Signal Word: Warning

Hazard Pictogram:

Toxicological Data

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound. A general workflow for safe handling is outlined below.

Caption: Workflow for the safe handling of this compound.

Precautionary Statements

| Code | Statement |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Accidental Release Measures and Emergency Response

In the event of a spill, follow a structured emergency response plan to mitigate risks to personnel and the environment.

Caption: Emergency response workflow for a chemical spill.

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols for Hazard Assessment

While specific experimental safety data for this compound is not available, the following are summaries of standard OECD protocols for assessing the key identified hazards.

OECD 404: Acute Dermal Irritation/Corrosion

This test guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.[3][4][5]

Methodology Summary:

-

Animal Model: The albino rabbit is the preferred species.[3]

-

Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²).[4]

-

Exposure: The substance is held in contact with the skin for 4 hours using a semi-occlusive dressing.[4]

-

Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling).

-

Scoring: Observations are scored at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.[4]

-

Classification: The substance is classified as an irritant based on the severity and reversibility of the observed skin reactions.

OECD 405: Acute Eye Irritation/Corrosion

This test guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[6][7][8][9]

Methodology Summary:

-

Animal Model: The albino rabbit is the recommended species.[7]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[7]

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[7]

-

Scoring: Ocular lesions, including corneal opacity, iritis, conjunctival redness, and chemosis, are scored.

-

Reversibility: The reversibility of any observed effects is assessed over a period of up to 21 days.[6]

-

Classification: The substance is classified based on the severity and persistence of the ocular lesions.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No specific conditions to avoid are documented.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides.

Storage and Disposal

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage is in a cool, dark place at a temperature below 15°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended as a summary of available safety information and best practices. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always perform a risk assessment before starting any new procedure involving this chemical.

References

- 1. This compound | 39020-79-6 | TCI AMERICA [tcichemicals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

Solubility Profile of N-Allyloxyphthalimide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-Allyloxyphthalimide, a key intermediate in various organic syntheses. A comprehensive review of available scientific literature reveals a notable absence of specific quantitative solubility data for this compound. However, qualitative solubility information can be inferred from its use in synthetic and purification procedures. This document provides a summary of this qualitative data, a detailed experimental protocol for the quantitative determination of solubility via the gravimetric method, and a visual workflow to guide researchers in generating precise solubility data.

Introduction

Qualitative Solubility of this compound

Based on its documented use as a reagent and product in various chemical reactions, this compound is known to be at least sparingly soluble in several common organic solvents. The solvents listed below have been used in reaction media or for purification via column chromatography, indicating a degree of solubility.

| Solvent | Chemical Formula | Type | Qualitative Solubility | Rationale / Common Use in Literature |

| Acetone | C₃H₆O | Ketone | Soluble | Used as a reaction solvent.[1] |

| Acetonitrile | C₂H₃N | Nitrile | Soluble | Employed as a solvent in electrochemical synthesis.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble | Utilized as a reaction solvent and as an eluent in column chromatography.[1] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble | Commonly used as an eluent for column chromatography.[1] |

| Methanol | CH₄O | Alcohol | Sparingly Soluble | Investigated as a reaction solvent, though noted to result in lower product yields in some syntheses, which may correlate with solubility.[1] |

| Petroleum Ether | Mixture | Hydrocarbon | Sparingly Soluble / Insoluble | Used as a co-eluent with more polar solvents like DCM in column chromatography, suggesting lower polarity and likely lower solubility.[1] |

Note: "Soluble" and "Sparingly Soluble" are qualitative terms. The actual quantitative solubility may vary significantly with temperature.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, researchers can employ established methods to determine the solubility of this compound. The gravimetric method is a reliable and straightforward approach.

Objective:

To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Conical flask or sealed vials

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The solution is considered saturated when the concentration of the solute in the solution remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette or syringe.

-

Immediately filter the solution through a 0.45 µm filter to remove any undissolved microparticles. This step should be performed quickly to minimize temperature changes and solvent evaporation.

-

-

Gravimetric Analysis:

-

Transfer a precise volume of the clear filtrate into a pre-weighed, clean, and dry evaporating dish.

-

Record the total weight of the dish and the filtrate.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator can be used.

-

Once the solvent is removed, place the dish in a drying oven at a temperature well below the melting point of this compound (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent is removed.

-

Cool the dish in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

Weight of the solute (this compound):

-

(Weight of dish + dry solid) - (Weight of empty dish)

-

-

Solubility (e.g., in g/100 mL):

-

(Weight of solute / Volume of filtrate used) x 100

-

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the peer-reviewed literature, its application in chemical synthesis suggests solubility in polar aprotic solvents like acetone, acetonitrile, dichloromethane, and ethyl acetate. For researchers requiring precise solubility data for process optimization, drug development, or formulation, the provided gravimetric experimental protocol offers a robust and reliable method for its determination. This guide serves as a foundational resource, encouraging the generation and publication of these fundamental physicochemical properties to aid future scientific endeavors.

References

An In-Depth Technical Guide to the Electrochemical Synthesis of N-Allyloxyphthalimides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical synthesis of N-Allyloxyphthalimides, a class of compounds with potential applications in organic synthesis and drug development. The focus is on a recently developed method involving the cross-dehydrogenative C–O coupling of N-hydroxyphthalimide (NHPI) with alkenes that possess an allylic hydrogen atom. This approach represents a green and efficient alternative to traditional chemical methods, avoiding the need for metal catalysts and harsh oxidizing agents.

Core Concept: Electrochemical C-O Coupling

The electrochemical synthesis of N-Allyloxyphthalimides is achieved through an electrochemically induced reaction between an alkene with an allylic hydrogen and N-hydroxyphthalimide.[1][2][3][4] This process operates via a cross-dehydrogenative C–O coupling mechanism mediated by the phthalimide-N-oxyl (PINO) radical, which is generated in situ from N-hydroxyphthalimide.[1][2][3][4] This method is notable for its ability to functionalize the allylic position of the alkene while leaving the C=C double bond intact.[1][3][4] The reaction is carried out in a simple undivided electrochemical cell, offering a straightforward and scalable synthetic route.[1][2][3][4]

Quantitative Data Summary

The electrochemical synthesis method has been successfully applied to a variety of alkenes, affording the corresponding N-Allyloxyphthalimides in moderate to good yields. The following table summarizes the isolated yields of the products obtained from the reaction of N-hydroxyphthalimide with various alkenes under optimized electrochemical conditions.

| Alkene Substrate | Product | Isolated Yield (%) |

| Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70%[1] |

| Cyclopentene | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 72% |

| Cyclooctene | (Z)-2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68%[2][5] |

| Hex-1-ene | 2-(Hex-1-en-3-yloxy)isoindoline-1,3-dione | 49%[1] |

| Safrole | 2-((E)-3-(benzo[d][1][3]dioxol-5-yl)allyloxy)isoindoline-1,3-dione | 76%[1] |

| Allylbenzene | 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione | 54%[1] |

| Isophorone | 2-((3,5,5-Trimethylcyclohex-2-en-1-yl)oxy)isoindoline-1,3-dione | 63% |

| 2,3-Dimethylbut-2-ene | Mixture of regioisomers | 53%[1] |

Experimental Protocols

The following sections detail the necessary equipment and procedures for the electrochemical synthesis of N-Allyloxyphthalimides.

Materials and Equipment

-

Electrochemical Cell: An undivided 10 mL glass cell.[1]

-

Anode: Carbon felt (10 mm × 30 mm × 3 mm).[1]

-

Cathode: Platinum wire.[1]

-

Power Supply: A DC-regulated power supply capable of operating under constant current conditions.[1]

-

Magnetic Stirrer

-

Reagents:

-

Alkene (e.g., cyclohexene)

-

N-hydroxyphthalimide (NHPI)

-

Pyridine

-

Pyridinium perchlorate ([pyH]ClO₄)

-

Acetonitrile (CH₃CN), anhydrous

-

-

Standard laboratory glassware for workup and purification.

-

Column chromatography supplies (silica gel, solvents).

General Procedure for Electrochemical Synthesis

-

Preparation of the Electrolyte Solution: In an undivided 10 mL electrochemical cell, combine the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol, 82 mg), pyridine (0.5 mmol, 40 mg), and pyridinium perchlorate (0.5 mmol, 90 mg).[1]

-

Dissolution: Add 10.0 mL of anhydrous acetonitrile to the cell and stir the mixture until all solids are dissolved.[1]

-

Electrolysis:

-

Place the carbon felt anode and platinum wire cathode into the solution.[1]

-

Connect the electrodes to the DC power supply.[1]

-

Conduct the electrolysis under a constant current of 50 mA (anode current density, janode = 16.7 mA/cm²) at 25 °C with continuous magnetic stirring.[1]

-

The total charge passed should be approximately 2.2 F/mol based on N-hydroxyphthalimide.[2]

-

-

Workup:

-

Upon completion of the electrolysis, remove the electrodes from the cell.

-

Rinse the electrodes with a small amount of acetonitrile.

-

Combine the rinsing solvent with the reaction mixture.

-

Remove the solvent from the combined solution under reduced pressure.

-

-

Purification:

-

Analysis:

-

The structure and purity of the final product can be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

-

Visualizations

Proposed Reaction Mechanism

The electrochemical synthesis of N-Allyloxyphthalimides proceeds through a radical-mediated mechanism. The key steps are the anodic generation of the PINO radical, hydrogen atom abstraction from the allylic position of the alkene, and subsequent radical-radical coupling.

Caption: Proposed mechanism for the electrochemical synthesis.

Experimental Workflow

The following diagram outlines the general workflow for the electrochemical synthesis of N-Allyloxyphthalimides, from the initial setup to the final product analysis.

Caption: General experimental workflow for the synthesis.

References

- 1. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Electrochemically Induced Synthesis of NâAllyloxyphthalimides via Cross-Dehydrogenative CâO Coupling of NâHydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - ACS Omega - Figshare [acs.figshare.com]

- 4. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C-O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Formation of N-Allyloxyphthalimide via C–O Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical mechanisms underpinning the formation of N-Allyloxyphthalimide through C–O coupling reactions. N-Allyloxyphthalimides and their derivatives are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. Understanding the various synthetic routes and their underlying mechanisms is crucial for optimizing reaction conditions and designing novel molecular entities. This document details prominent C–O coupling methodologies, including radical-mediated, electrochemical, and transition-metal-catalyzed pathways, as well as the classical Mitsunobu reaction.

Overview of Synthetic Strategies

The formation of the C–O bond to generate N-Allyloxyphthalimides can be achieved through several distinct synthetic strategies. Traditional methods often rely on nucleophilic substitution reactions. However, modern organic synthesis has seen a shift towards more efficient and atom-economical cross-dehydrogenative coupling (CDC) reactions. These newer methods often proceed via radical intermediates, allowing for the direct functionalization of C-H bonds.

The primary methods covered in this guide are:

-

Electrochemical Cross-Dehydrogenative C–O Coupling: A green and efficient method that utilizes an electric current to generate the key radical intermediates.

-

PIDA-Promoted Cross-Dehydrogenative C–O Coupling: A metal-free approach that employs a hypervalent iodine reagent as the oxidant.

-

Palladium-Catalyzed Oxidative Allylic C-H Alkylation: A transition-metal-catalyzed reaction that activates allylic C-H bonds for nucleophilic attack.

-

The Mitsunobu Reaction: A classic and reliable method for the C–O coupling of alcohols and N-hydroxyphthalimide.

Mechanisms of this compound Formation

Electrochemical Cross-Dehydrogenative C–O Coupling

A contemporary and environmentally conscious approach to this compound synthesis involves an electrochemically induced cross-dehydrogenative C–O coupling.[1][2] This method avoids the need for stoichiometric chemical oxidants by using an electric current to drive the reaction. The process is initiated by the generation of the phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI).[1][2]

The proposed mechanism unfolds as follows:

-

Deprotonation and Oxidation: N-hydroxyphthalimide (NHPI) is first deprotonated by a base, such as pyridine, to form its corresponding anion. This anion is then oxidized at the anode to generate the phthalimide-N-oxyl (PINO) radical.[1][2]

-

Hydrogen Atom Abstraction (HAT): The highly reactive PINO radical abstracts a hydrogen atom from the allylic position of an alkene. This step is crucial as it forms a resonance-stabilized allylic radical and regenerates NHPI.[1][2]

-

Radical Recombination: The final step involves the recombination of the allylic radical with another PINO radical. This radical-radical coupling can occur at either the oxygen or nitrogen atom of the PINO radical, leading to the formation of the desired this compound (C–O coupling product) and a smaller amount of a rearranged C–N coupling product.[1][2]

Caption: Electrochemical C-O Coupling Mechanism.

PIDA-Promoted Cross-Dehydrogenative C–O Coupling

A metal-free alternative for the synthesis of N-alkoxyphthalimides involves the use of phenyliodine diacetate (PIDA) as an oxidant.[3][4][5][6] This method also proceeds through a radical-mediated pathway, similar to the electrochemical approach.

The proposed mechanism is as follows:

-

Ligand Exchange and Homolytic Cleavage: PIDA undergoes a ligand exchange with NHPI to form an intermediate. This intermediate then undergoes thermal homolytic cleavage to generate the PINO radical.[3][4]

-

Hydrogen Atom Abstraction (HAT): The PINO radical abstracts a hydrogen atom from the C(sp³)–H bond of the substrate (e.g., the allylic position of an alkene or the α-position of a ketone) to form a carbon-centered radical and regenerate NHPI.[3][4]

-

Radical Recombination: The carbon-centered radical then couples with another PINO radical to form the final N-alkoxyphthalimide product.[3][4]

Caption: PIDA-Promoted C-O Coupling Mechanism.

Palladium-Catalyzed Oxidative Allylic C-H Alkylation

Transition-metal catalysis offers another powerful strategy for the formation of N-Allyloxyphthalimides from unfunctionalized alkenes.[7] Palladium-catalyzed oxidative allylic alkylation allows for the direct functionalization of allylic C-H bonds.[7]

The catalytic cycle is generally believed to proceed as follows:

-

C-H Activation: A Pd(II) catalyst coordinates to the double bond of the alkene and facilitates the cleavage of an allylic C-H bond. This forms a π-allyl-Pd(II) complex.

-

Nucleophilic Attack: N-hydroxyphthalimide, acting as a nucleophile, attacks the π-allyl-Pd(II) complex. This attack typically occurs from the face opposite to the palladium, leading to an inversion of stereochemistry if the allylic carbon is chiral.

-

Reductive Elimination/Oxidant Regeneration: Reductive elimination from the resulting complex would yield the this compound product and a Pd(0) species. An oxidant, such as Cu(OAc)₂, is required to regenerate the active Pd(II) catalyst to complete the catalytic cycle.[7]

Caption: Palladium-Catalyzed C-O Coupling Cycle.

The Mitsunobu Reaction

The Mitsunobu reaction is a well-established and versatile method for the formation of C-O bonds, including the synthesis of N-Allyloxyphthalimides from allylic alcohols.[8][9][10][11][12] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly useful in stereoselective synthesis.[8][9]

The mechanism involves the following key steps:

-

Phosphonium Salt Formation: Triphenylphosphine (PPh₃) reacts with an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt.[8][9]

-

Alcohol Activation: The allylic alcohol adds to the phosphonium salt, forming an alkoxyphosphonium salt. This step activates the hydroxyl group, converting it into a good leaving group.[8][9]

-

Nucleophilic Substitution (SN2): The deprotonated N-hydroxyphthalimide acts as the nucleophile and attacks the activated alcohol in an S_N2 fashion, displacing the triphenylphosphine oxide and forming the this compound product.[11]

Caption: The Mitsunobu Reaction Mechanism.

Quantitative Data Summary

The following table summarizes the yields of N-Allyloxyphthalimides obtained using the electrochemical cross-dehydrogenative coupling method with various alkene substrates.

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 72 |

| 2 | 1-Methylcyclohex-1-ene | 2-((6-Methylcyclohex-1-en-1-yl)oxy)isoindoline-1,3-dione | 79 |

| 3 | Cyclooctene | 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 75 |

| 4 | α-Pinene | 2-((1R,2R,4R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yloxy)isoindoline-1,3-dione | 67 |

| 5 | β-Pinene | 2-((1S,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-1-yloxy)isoindoline-1,3-dione | 58 |

| 6 | 2,3-Dimethylbut-2-ene | 2-((2,3-Dimethylbut-3-en-2-yl)oxy)isoindoline-1,3-dione | 53 |

Data sourced from ACS Omega.[2]

Experimental Protocols

General Procedure for Electrochemical Synthesis of N-Allyloxyphthalimides

This protocol is adapted from the work published in ACS Omega.[2][13]

Materials and Equipment:

-

Undivided 10 mL electrochemical cell

-

Carbon felt anode (10 × 30 × 3 mm)

-

Platinum wire cathode

-

DC-regulated power supply

-

Magnetic stirrer

-

Alkene (1.5 mmol)

-

N-hydroxyphthalimide (NHPI) (0.5 mmol, 82 mg)

-

Pyridine (0.5 mmol, 40 mg)

-

Pyridinium perchlorate ([pyH]ClO₄) (0.5 mmol, 90 mg)

-

Acetonitrile (CH₃CN), distilled over P₂O₅ (10.0 mL)

-

Argon atmosphere

Procedure:

-

An undivided 10 mL cell is equipped with a carbon felt anode and a platinum wire cathode, which are connected to a DC-regulated power supply.

-

A solution of the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and pyridinium perchlorate (0.5 mmol) in 10.0 mL of acetonitrile is prepared.

-

The solution is added to the electrochemical cell and the reaction is carried out under an argon atmosphere with magnetic stirring.

-

A constant current of 50 mA is applied at 25 °C.

-

The electrolysis is continued until 2.2 F/mol of electricity has passed.

-

Upon completion, the electrodes are washed with dichloromethane (DCM).

-

The combined organic phases are concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using DCM as the eluent.

General Procedure for Mitsunobu Reaction

This is a general protocol for the Mitsunobu reaction.[11]

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Allylic alcohol (1 eq.)

-

Triphenylphosphine (PPh₃) (1.5 eq.)

-

N-hydroxyphthalimide (NHPI) (1.5 eq.)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of the allylic alcohol (1 eq.), triphenylphosphine (1.5 eq.), and N-hydroxyphthalimide (1.5 eq.) in anhydrous THF, the mixture is cooled to 0 °C under an inert atmosphere.

-

DIAD or DEAD (1.5 eq.) is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours, or until the reaction is complete as monitored by TLC.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography to afford the desired this compound. The formation of triphenylphosphine oxide as a byproduct is an indication of reaction progress.[11]

This guide provides a comprehensive overview of the key mechanisms and methodologies for the synthesis of N-Allyloxyphthalimides via C–O coupling. The choice of method will depend on factors such as the availability of starting materials, desired stereochemical outcome, and scalability. The radical-based cross-dehydrogenative coupling methods represent the state-of-the-art in terms of atom economy and the use of unfunctionalized starting materials.

References

- 1. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N -alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00375E [pubs.rsc.org]

- 5. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. researchgate.net [researchgate.net]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Role of Phthalimide-N-oxyl (PINO) Radical in N-Allyloxyphthalimide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide details the pivotal role of the phthalimide-N-oxyl (PINO) radical in the synthesis of N-Allyloxyphthalimides. The process leverages a cross-dehydrogenative coupling mechanism, offering a highly efficient route for C–O bond formation through the selective activation of allylic C–H bonds.

Introduction: The PINO Radical in C–H Functionalization

N-Hydroxyphthalimide (NHPI) is a versatile organocatalyst primarily due to its ability to be converted into the phthalimide-N-oxyl (PINO) radical.[1] This radical species is a powerful hydrogen atom transfer (HAT) agent, capable of selectively abstracting hydrogen atoms from weak C–H bonds under mild conditions.[2][3] In the context of N-Allyloxyphthalimide synthesis, the PINO radical is the key intermediate that initiates the functionalization of alkenes at the allylic position, leaving the C=C double bond intact.[4][5][6][7][8] This method avoids the need for pre-functionalized substrates and represents an atom-economical approach to C–O bond construction.[4][5]

The generation of the PINO radical can be achieved through various methods, including electrochemical oxidation, chemical oxidants, and photochemical processes, making it an adaptable tool for organic synthesis.[3][9]

Core Reaction Mechanism

The synthesis of N-Allyloxyphthalimides proceeds via a radical-mediated cross-dehydrogenative coupling. The central catalytic cycle revolves around the generation and reaction of the PINO radical.

The key steps are:

-

PINO Radical Generation: N-Hydroxyphthalimide (NHPI) is oxidized to form the phthalimide-N-oxyl (PINO) radical. In the electrochemical method, this occurs via anodic oxidation of the deprotonated NHPI anion.[7]

-

Hydrogen Atom Abstraction (HAT): The highly reactive PINO radical abstracts a hydrogen atom from the allylic position of an alkene substrate. This is the rate-determining step and results in the formation of a resonance-stabilized allylic radical, while the PINO radical is reduced back to NHPI.[4][7][8]

-

Radical-Radical Coupling: The newly formed allylic radical is rapidly intercepted by another PINO radical. This coupling reaction forms the C–O bond, yielding the final this compound product.[7]

This mechanism allows for direct functionalization without affecting the double bond, a significant advantage over other oxidation methods that might target the electron-rich C=C system.[4][5][6][7]

References

- 1. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: N-Allyloxyphthalimide in Cross-Dehydrogenative C-O Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of N-allyloxyphthalimides via an electrochemically induced cross-dehydrogenative C-O coupling reaction. This method offers a direct approach to functionalize alkenes bearing allylic hydrogen atoms with the N-hydroxyphthalimide (NHPI) moiety, avoiding pre-functionalization of the starting materials.[1][2]

Introduction

Cross-dehydrogenative coupling (CDC) reactions are powerful tools in organic synthesis for the formation of C-C and C-heteroatom bonds directly from C-H and X-H bonds (where X is a heteroatom).[1][2] This approach is highly atom-economical and aligns with the principles of green chemistry by minimizing waste and avoiding the use of pre-functionalized substrates often required in traditional cross-coupling reactions.[1][2]

The electrochemical synthesis of N-allyloxyphthalimides represents a significant advancement in CDC reactions.[1][2] It utilizes an electrochemical setup to generate the key phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI).[1][2] This radical then acts as a hydrogen atom transfer (HAT) mediator, abstracting an allylic hydrogen from an alkene to form a stabilized allylic radical.[1][2] Subsequent radical-radical recombination yields the desired N-allyloxyphthalimide product.[1][2] This method has been shown to be effective for a range of cyclic and acyclic alkenes, providing moderate to good yields.[1][2]

Data Presentation

The following table summarizes the substrate scope for the electrochemical cross-dehydrogenative C-O coupling of various alkenes with N-hydroxyphthalimide. The reactions were carried out under optimized electrochemical conditions.

Table 1: Substrate Scope of Electrochemically Induced Allylic C-O Coupling of Alkenes with N-Hydroxyphthalimide [1]

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70 |

| 2 | Cyclooctene | 2-((Z)-Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68 |

| 3 | Hex-1-ene | 2-(Hex-1-en-3-yloxy)isoindoline-1,3-dione & 2-(Hex-2-en-1-yloxy)isoindoline-1,3-dione | 79 (total) |

| 4 | Safrole | 2-((E)-3-(benzo[d][1][3]dioxol-5-yl)allyloxy)isoindoline-1,3-dione | 76 |

| 5 | Allylbenzene | 2-((E)-3-Phenylallyloxy)isoindoline-1,3-dione | 54 |

| 6 | 2,3-Dimethylbut-2-ene | 2-((2,3-Dimethylbut-2-en-1-yl)oxy)isoindoline-1,3-dione & 2-((2,3-Dimethylbut-3-en-2-yl)oxy)isoindoline-1,3-dione | 53 (total) |

Experimental Protocols

Materials and Equipment:

-

N-Hydroxyphthalimide (NHPI)

-

Alkene substrates

-

Pyridine

-

Pyridinium perchlorate ([PyH]ClO₄)

-

Acetonitrile (CH₃CN), distilled over P₂O₅

-

Dichloromethane (DCM), distilled over K₂CO₃

-

Petroleum ether (PE), 40–60 °C, distilled over K₂CO₃

-

Undivided 10 mL electrochemical cell

-

Carbon felt anode (10 mm x 30 mm x 3 mm)

-

Platinum wire cathode

-

DC-regulated power supply

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography (0.060–0.200 mm, 60 Å)

General Procedure for Electrochemical Synthesis of N-Allyloxyphthalimides: [1]

-

Cell Assembly: An undivided 10 mL electrochemical cell is equipped with a carbon felt anode and a platinum wire cathode. The electrodes are connected to a DC-regulated power supply.

-

Reaction Mixture Preparation: To the electrochemical cell, add the alkene (1.5 mmol, 3.0 equiv), N-hydroxyphthalimide (0.5 mmol, 1.0 equiv, 82 mg), pyridine (0.5 mmol, 40 mg), and pyridinium perchlorate (0.5 mmol, 90 mg).

-

Electrolysis: Add 10.0 mL of acetonitrile to the cell. The reaction mixture is electrolyzed under a constant current of 50 mA at 25 °C with magnetic stirring. The total charge passed is 2.2 F/mol relative to N-hydroxyphthalimide.

-

Workup: Upon completion of the electrolysis, the electrodes are washed with dichloromethane (2 x 20 mL). The organic phases are combined and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., DCM or a mixture of DCM/PE) to afford the pure this compound product.

-

Characterization: The structure and purity of the isolated products are confirmed by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Visualizations

Reaction Mechanism

The proposed mechanism for the electrochemically induced cross-dehydrogenative C-O coupling involves the initial generation of the phthalimide-N-oxyl (PINO) radical, which then participates in a hydrogen atom abstraction and subsequent radical recombination.

Caption: Proposed mechanism for the electrochemical C-O coupling.

Experimental Workflow

The general workflow for the synthesis and isolation of N-allyloxyphthalimides is a straightforward process involving electrochemical reaction followed by standard purification techniques.

Caption: General experimental workflow for the synthesis.

References

- 1. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Electrochemically Induced Synthesis of NâAllyloxyphthalimides via Cross-Dehydrogenative CâO Coupling of NâHydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - ACS Omega - Figshare [acs.figshare.com]

Application Notes and Protocols for the Electrochemical Synthesis of N-Allyloxyphthalimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the electrochemical synthesis of N-Allyloxyphthalimides. The described method is based on a cross-dehydrogenative C–O coupling reaction between alkenes with an allylic hydrogen atom and N-hydroxyphthalimide (NHPI).[1][2][3][4][5][6] This electrosynthesis approach offers a sustainable and efficient alternative to traditional chemical oxidation methods, avoiding the need for harsh reagents.[2][7] The reaction proceeds in a simple undivided electrochemical cell, yielding moderate to good product yields.[1][3][6]

Reaction Principle

The core of this method is the electrochemical generation of the phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide at the anode.[1][2][6] This radical then abstracts a hydrogen atom from the allylic position of an alkene, forming an allylic radical. Subsequent coupling between the allylic radical and another PINO radical yields the desired N-Allyloxyphthalimide product. This process demonstrates the dual reactivity of the PINO radical as both a hydrogen atom transfer (HAT) mediator and a coupling partner.[1][3]

Quantitative Data Summary

The following table summarizes the isolated yields of N-Allyloxyphthalimides synthesized from various alkenes under optimized electrochemical conditions.

| Entry | Alkene | Product | Yield (%) |

| 1 | Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70 |

| 2 | Cyclopentene | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 72 |

| 3 | Cyclooctene | 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68 |

| 4 | Hex-1-ene | 2-(Hex-2-en-1-yloxy)isoindoline-1,3-dione | 30 |

| 5 | Safrole | 2-((3-(Benzo[d][1][7]dioxol-5-yl)allyl)oxy)isoindoline-1,3-dione | 76 |

| 6 | 2,3-Dimethylbut-2-ene | Mixture of regioisomers | 53 |

Reaction conditions: Alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and [pyH]ClO4 (0.5 mmol) in CH3CN (10.0 mL) were electrolyzed at a constant current of 50 mA in an undivided cell with a carbon felt anode and a platinum wire cathode at 25 °C under an argon atmosphere.[1][3]